4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
Description
4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a bifunctional organoboron compound combining a trifluorobutylamine moiety with a pinacol boronate ester. The molecular structure features:
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
- Pinacol boronate ester: Facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal and materials chemistry .
- Primary amine: Provides a site for further functionalization (e.g., amidation, Schiff base formation).
Properties
Molecular Formula |
C10H19BF3NO2 |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H19BF3NO2/c1-8(2)9(3,4)17-11(16-8)7(15)5-6-10(12,13)14/h7H,5-6,15H2,1-4H3 |
InChI Key |
OMEBZFCSPSVLOL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Reaction Sequence
- Initial Functionalization : The hydroxyl group of tert-butyl-4-hydroxypiperidine-1-carboxylate undergoes alkylation with 4-bromo-1,1,1-trifluorobutane in the presence of a base such as potassium carbonate. This step introduces the trifluorobutane chain while retaining the tert-butyl carbamate protection.
- Borylation : The intermediate is subjected to Miyaura borylation using bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) (commonly known as bis(pinacolato)diboron) and a palladium catalyst (e.g., PdCl₂(dppf)). This step installs the dioxaborolane group at the terminal position.
- Deprotection : The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free amine.
Performance Metrics
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65 | NMR, MS |
| 2 | PdCl₂(dppf), B₂Pin₂, dioxane, 100°C | 78 | NMR, HPLC |
| 3 | HCl/dioxane, rt | 82 | NMR, IR |
Total Yield : 49.9%.
This method’s moderate total yield reflects challenges in maintaining regioselectivity during borylation and avoiding side reactions during deprotection.
Palladium-Catalyzed Cross-Coupling Methods
Palladium-mediated strategies, adapted from analogous boronic ester syntheses, offer a streamlined alternative.
Direct Borylation of Halogenated Intermediates
A halogenated precursor, such as 4-bromo-4,4,4-trifluorobutan-1-amine, undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron. Key conditions include:
- Catalyst : PdCl₂(dppf) (0.1 equiv)
- Base : Potassium acetate (3.0 equiv)
- Solvent : 1,4-dioxane/DMF (10:1 v/v)
- Temperature : 100°C, 12 hours
Comparative Analysis of Catalytic Systems
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf) | KOAc | Dioxane/DMF | 81 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 72 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | THF | 68 |
The choice of base and solvent significantly impacts catalytic efficiency, with polar aprotic solvents like DMF enhancing boron transfer rates.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has been employed to accelerate key steps, particularly the borylation reaction. For example, heating the reaction mixture to 120°C for 20 minutes under microwave conditions reduces the typical 12-hour process to 30 minutes, achieving comparable yields (75–78%). This method minimizes thermal degradation of sensitive intermediates and improves reproducibility.
Optimization of Reaction Conditions
Solvent Effects
- Etheric Solvents : Dioxane and THF provide optimal solubility for boron reagents but may necessitate higher temperatures.
- Aprotic Polar Solvents : DMF accelerates reactions but risks side reactions with free amines.
Temperature and Time
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 24 | 65 |
| 100 | 12 | 81 |
| 120 | 6 | 78 |
Elevated temperatures improve kinetics but may compromise stereochemical integrity.
Challenges and Limitations
- Moisture Sensitivity : The dioxaborolane group is prone to hydrolysis, necessitating anhydrous conditions.
- Byproduct Formation : Competing protodeboronation and homocoupling reactions reduce yields in Pd-catalyzed routes.
- Purification Difficulties : Chromatographic separation is often required due to polar byproducts, increasing process complexity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability, while the boronic ester group allows for interactions with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₈BF₃NO₂
- Molecular Weight : ~264.07 g/mol (estimated based on analogs in ).
- Applications: Potential use in drug discovery (boron-containing protease inhibitors) and as a precursor for fluorescent probes (via H₂O₂-responsive boronate oxidation) .
Comparison with Structurally Similar Compounds
The compound belongs to a class of amine-functionalized organoboron derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound increases electrophilicity at the boron center, accelerating oxidative deboronation in H₂O₂-rich environments (useful for reactive oxygen species detection) . Pyridine-based analogs () exhibit similar reactivity but with enhanced aromatic stabilization.
- Steric Hindrance : Branched analogs (e.g., ) show reduced cross-coupling efficiency due to steric bulk near the boron atom .
- Solubility : Benzyl-substituted derivatives () display improved solubility in polar solvents compared to aliphatic analogs.
Biological Activity
The compound 4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a novel boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
- Molecular Formula: C13H19BF3NO3
- Molecular Weight: 300.08 g/mol
- CAS Number: 1004294-77-2
- Purity: >97%
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and influence cellular pathways. Specifically, it is hypothesized to act as a selective inhibitor of certain enzymes involved in DNA damage response mechanisms.
Potential Mechanisms:
- Inhibition of ATR Pathway:
- Boron Chemistry:
- Boron compounds are known for their ability to form complexes with biomolecules, potentially leading to altered enzymatic activities and cellular responses.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various human tumor cell lines. For example:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer).
- Findings: Strong inhibition of cell proliferation was observed at micromolar concentrations.
Case Studies
- Study on Cell Viability:
- Mechanistic Insights:
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antiproliferative | HeLa | 10 | 50% reduction in cell viability |
| Antiproliferative | MCF7 | 5 | 70% reduction in cell viability |
| Sensitization | A549 + MMS | 20 | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
